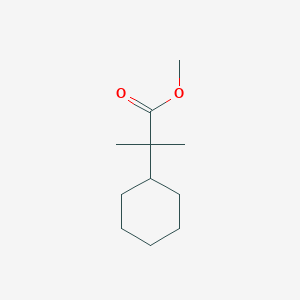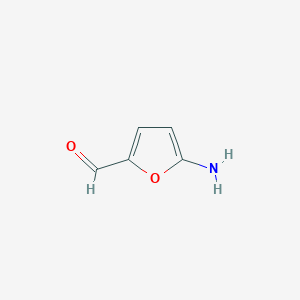
2-Furancarboxaldehyde, 5-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-amino- is an organic compound with the molecular formula C5H5NO2 It consists of a furan ring with an aldehyde group at the 2-position and an amino group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-amino- can be achieved through several methods. One common approach involves the nitration of furfural followed by reduction to introduce the amino group at the 5-position. Another method includes the use of 5-nitrofurfural as a starting material, which is then reduced to obtain the desired compound.
Industrial Production Methods
Industrial production of 2-Furancarboxaldehyde, 5-amino- typically involves the catalytic reduction of 5-nitrofurfural using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5-amino- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 5-amino-2-furancarboxylic acid.
Reduction: The aldehyde group can be reduced to form 5-amino-2-furylmethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 5-Amino-2-furancarboxylic acid.
Reduction: 5-Amino-2-furylmethanol.
Substitution: Various N-substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-amino- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 5-amino- depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The amino group allows it to form hydrogen bonds and other interactions, which can modulate the activity of target molecules. The aldehyde group can undergo reactions that lead to the formation of reactive intermediates, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Nitro-2-furancarboxaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive in oxidation and reduction reactions.
Uniqueness
2-Furancarboxaldehyde, 5-amino- is unique due to the presence of both an aldehyde and an amino group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-aminofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPJJSKTDQEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
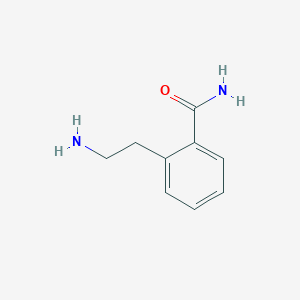
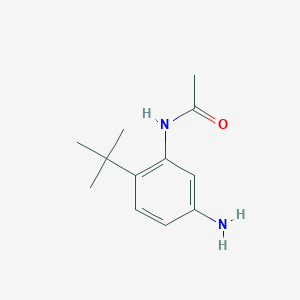
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
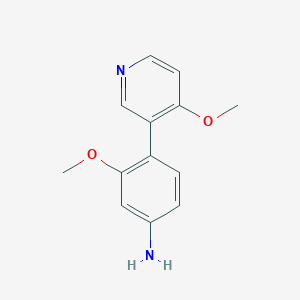

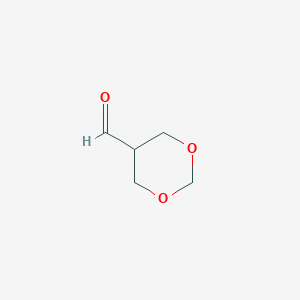
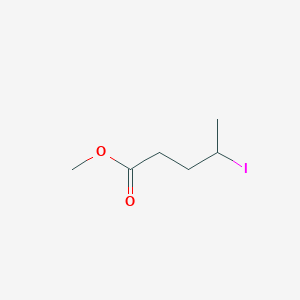
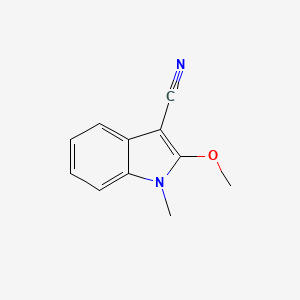

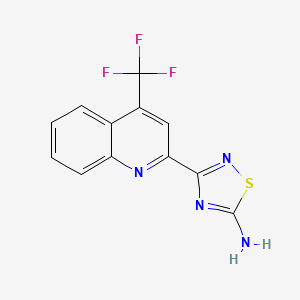
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
